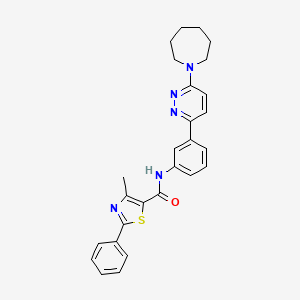
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C27H27N5OS and its molecular weight is 469.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- Thiazole structure : A five-membered ring containing sulfur and nitrogen.
This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549) . The mechanism often involves:
- Inhibition of cell proliferation : Many thiazole derivatives have shown IC50 values in the low micromolar range against cancer cells.
- Induction of apoptosis : Some compounds activate caspases, leading to programmed cell death .
The biological activity of this compound is hypothesized to involve:
- Targeting specific enzymes or receptors : The compound may bind to active sites on target proteins, inhibiting their function.
- Modulation of signaling pathways : This interaction can alter cellular signaling cascades, affecting processes such as cell cycle progression and apoptosis .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The presence of the thiazole and pyridazine rings enhances the interaction with microbial targets, potentially leading to increased efficacy .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of thiazole derivatives, researchers synthesized several compounds based on the thiazole scaffold. The results indicated that certain derivatives exhibited potent cytotoxic effects against MCF-7 cells with IC50 values ranging from 10 μM to 20 μM. The study concluded that substitutions on the thiazole ring significantly influenced biological activity .
Study 2: Mechanistic Insights into Antimicrobial Effects
Another investigation focused on the antimicrobial properties of azepane-containing compounds. The study found that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL. The proposed mechanism involved disruption of bacterial cell wall synthesis .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 - 20 μM | |
| Anticancer | A549 | 15 μM | |
| Antimicrobial | Gram-positive bacteria | 5 μg/mL |
Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Thiazole derivative | Strong anticancer | Substitutions enhance activity |
| Azepane-containing compound | Moderate antimicrobial | Effective against specific bacteria |
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5OS/c1-19-25(34-27(28-19)20-10-5-4-6-11-20)26(33)29-22-13-9-12-21(18-22)23-14-15-24(31-30-23)32-16-7-2-3-8-17-32/h4-6,9-15,18H,2-3,7-8,16-17H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXARFEOGCWPZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














